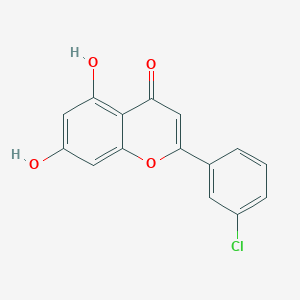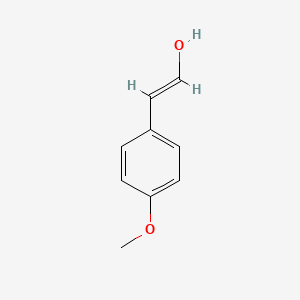![molecular formula C8H7ClN2S B13147988 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 83259-32-9](/img/structure/B13147988.png)
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with chlorine and methyl substituents at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have revealed that the compound can form stable complexes with targets such as the GABA A receptor, indicating its potential as a neuroactive agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom at a different position.
2-Chloro-4,5-dimethylthieno[2,3-d]pyrimidine: Similar structure with different substitution pattern.
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains an additional chloromethyl group.
Uniqueness
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
83259-32-9 |
|---|---|
Formule moléculaire |
C8H7ClN2S |
Poids moléculaire |
198.67 g/mol |
Nom IUPAC |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3 |
Clé InChI |
XXTQANLYJPBPNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=NC(=NC=C12)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)






